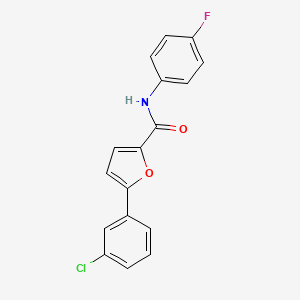
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Mecanismo De Acción
Target of Action
Tetrazole derivatives have been known to exhibit antibiotic activity
Mode of Action
Tetrazole derivatives, in general, are known for their significant thermal stability and high nitrogen content . These properties make them components of highly effective propellants, explosives, and pyrotechnics . The main product of their thermal decomposition is nitrogen .
Biochemical Pathways
This opens pathways for the rational design of polyfunctional materials based on tetrazoles .
Pharmacokinetics
The compound has a molecular weight of 297.33 and a predicted density of 1.42±0.1 g/cm3
Result of Action
As a tetrazole derivative, it may exhibit antibiotic activity . More research is needed to elucidate the specific effects of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction is often carried out in the presence of a catalyst such as a Lewis acid or an amine salt to generate the highly reactive hydrazoic acid in situ . The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension, which also contains a tetrazole ring.
Candesartan: Another angiotensin II receptor blocker with a tetrazole moiety.
Uniqueness
N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the benzamide moiety differentiates it from other tetrazole-containing compounds, potentially leading to unique interactions with biological targets .
Propiedades
IUPAC Name |
N-cyclohexyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h4-5,8-10,12H,1-3,6-7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKNHPNTMDSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)

![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)

![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methoxyphenyl)-N-methylmethanamine](/img/structure/B5796730.png)




